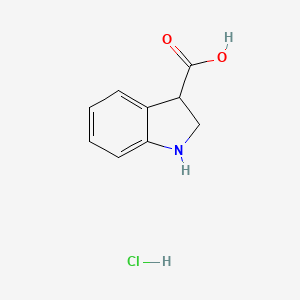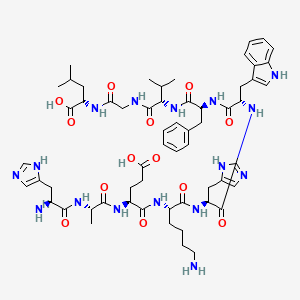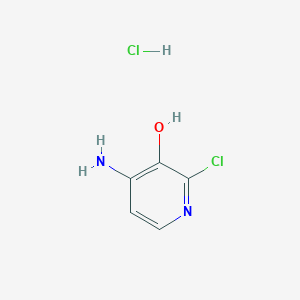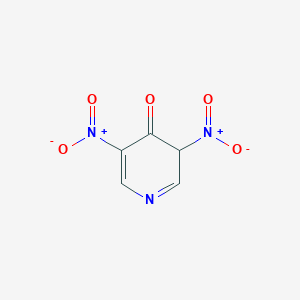
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Übersicht
Beschreibung
The compound “2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 253.13 .Wirkmechanismus
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride acts as a non-competitive inhibitor of PTPs by binding to the catalytic site of the enzyme. The binding of this compound to PTPs results in the inhibition of the enzyme activity, leading to the modulation of various cellular processes. This compound has been shown to selectively inhibit PTPs without affecting other phosphatases, making it a promising drug candidate for several diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of diabetes and obesity, this compound has been shown to reduce blood glucose levels and body weight by enhancing insulin sensitivity and glucose uptake in peripheral tissues. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by modulating various signaling pathways. In immune cells, this compound has been shown to enhance T cell activation and cytokine production, leading to the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has several advantages for lab experiments, including its high potency and selectivity against PTPs, its well-defined mechanism of action, and its availability in pure form. However, this compound has some limitations, including its poor solubility in water and its instability in aqueous solutions. This compound also requires careful handling and storage to maintain its stability and purity.
Zukünftige Richtungen
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride research has several future directions, including the identification of new PTP targets for this compound, the optimization of the synthesis method and chemical structure of this compound for better potency and selectivity, and the development of this compound-based therapeutics for various diseases. This compound research can also benefit from the development of new analytical techniques to study the interaction of this compound with PTPs and the elucidation of the downstream signaling pathways affected by this compound. Overall, this compound research has the potential to lead to the development of new drugs for several diseases and to advance our understanding of the role of PTPs in cellular processes.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has been extensively studied for its potential therapeutic applications. Several research groups have reported the inhibitory activity of this compound against various PTPs, including PTP1B, SHP2, and TCPTP. PTP1B is a validated drug target for type 2 diabetes and obesity, and this compound has shown promising results in reducing blood glucose levels and body weight in preclinical studies. SHP2 is a critical signaling molecule in cancer cells, and this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. TCPTP is involved in the regulation of immune responses, and this compound has been shown to enhance T cell activation and cytokine production.
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-amino-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c9-8-11-6(3-7(13)12-8)5-1-2-10-4-5;;/h3,5,10H,1-2,4H2,(H3,9,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPBGZPCUAILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=O)NC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B3249903.png)




![1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B3249926.png)

